molecular formula C22H24N2O3S B11412189 3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline

3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline

Cat. No.: B11412189
M. Wt: 396.5 g/mol
InChI Key: UFJHSSNFGKOSGP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzenesulfonyl group, a methoxy group, and a 2-methylpiperidinyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride and a base like pyridine.

    Addition of the 2-Methylpiperidinyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with 2-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(Benzenesulfonyl)-6-hydroxy-4-(2-methylpiperidin-1-yl)quinoline.

    Reduction: 3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may enhance its binding affinity to certain proteins, while the methoxy and 2-methylpiperidinyl groups could influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline: Lacks the methoxy group.

    6-Methoxy-4-(2-methylpiperidin-1-yl)quinoline: Lacks the benzenesulfonyl group.

    3-(Benzenesulfonyl)-6-methoxyquinoline: Lacks the 2-methylpiperidinyl group.

Uniqueness

3-(Benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential interactions with biological targets, while the methoxy and 2-methylpiperidinyl groups contribute to its overall stability and solubility.

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C22H24N2O3S/c1-16-8-6-7-13-24(16)22-19-14-17(27-2)11-12-20(19)23-15-21(22)28(25,26)18-9-4-3-5-10-18/h3-5,9-12,14-16H,6-8,13H2,1-2H3

InChI Key

UFJHSSNFGKOSGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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